molecular formula C9H13BO4 B1425356 (4-Ethoxy-3-methoxyphenyl)boronic acid CAS No. 1189126-30-4

(4-Ethoxy-3-methoxyphenyl)boronic acid

Cat. No. B1425356
M. Wt: 196.01 g/mol
InChI Key: CXTNPDZQQOJCFP-UHFFFAOYSA-N
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Description

“(4-Ethoxy-3-methoxyphenyl)boronic acid” is a boronic acid derivative. It has a molecular formula of C9H13BO4 and an average mass of 196.008 Da . It is used as a reactant in Suzuki cross-coupling reactions and is involved in the synthesis of biologically active molecules .


Synthesis Analysis

Boronic acids, including “(4-Ethoxy-3-methoxyphenyl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . The synthesis of boronic acids typically involves the reaction of organometallic compounds with trialkyl borates, followed by hydrolysis .


Molecular Structure Analysis

The molecular structure of “(4-Ethoxy-3-methoxyphenyl)boronic acid” consists of a phenyl ring substituted with ethoxy and methoxy groups, and a boronic acid group .


Chemical Reactions Analysis

“(4-Ethoxy-3-methoxyphenyl)boronic acid” is used as a reactant in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids are coupled with halides or pseudohalides in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

“(4-Ethoxy-3-methoxyphenyl)boronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 347.9±52.0 °C at 760 mmHg, and a flash point of 164.2±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Formation and Properties of Tetraarylpentaborates

The study by Nishihara, Nara, and Osakada (2002) delves into the formation of tetraarylpentaborates through the reaction of arylboronic acids with an aryloxorhodium complex. This process results in cationic rhodium complexes with tetraarylpentaborates, which are characterized by their structural and chemical properties. The research highlights the potential use of (4-Ethoxy-3-methoxyphenyl)boronic acid in synthesizing complex borate structures, which could have applications in materials science and catalysis Nishihara, Nara, & Osakada, 2002.

Photophysical Properties and Solvatochromism

The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA), a derivative of (4-Ethoxy-3-methoxyphenyl)boronic acid, were explored by Muddapur et al. (2016). Their study on solvatochromism and quantum yield in different solvents provides insights into the behavior of aryl boronic acid derivatives in various environments. This research is significant for the development of fluorescent probes and sensors, indicating the utility of (4-Ethoxy-3-methoxyphenyl)boronic acid in bioimaging and environmental monitoring Muddapur et al., 2016.

Synthetic Applications and New Derivatives

Research by Zhang et al. (2017) introduces new derivatives of (4-Ethoxy-3-methoxyphenyl)boronic acid, focusing on its incorporation with aminophosphonic acid groups. This study not only sheds light on the structural characteristics of these multifunctional compounds but also opens avenues for their application in medicinal chemistry, agriculture, and industrial chemistry. The findings suggest the potential use of (4-Ethoxy-3-methoxyphenyl)boronic acid in creating novel compounds with enhanced biological or chemical properties Zhang et al., 2017.

Safety And Hazards

“(4-Ethoxy-3-methoxyphenyl)boronic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “(4-Ethoxy-3-methoxyphenyl)boronic acid” could involve its use in the synthesis of novel biologically active molecules . Its use in Suzuki-Miyaura cross-coupling reactions suggests potential applications in the synthesis of pharmaceuticals and other organic compounds .

properties

IUPAC Name

(4-ethoxy-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTNPDZQQOJCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716587
Record name (4-Ethoxy-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-3-methoxyphenyl)boronic acid

CAS RN

1189126-30-4
Record name (4-Ethoxy-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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